5-hydroxy-6-methyl-1H-pyrimidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
65765-96-0 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-hydroxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7-2-6-3/h2,8H,1H3,(H,6,7,9) |
InChI Key |
NQOBJXHISBXBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 6 Methyl 1h Pyrimidin 4 One and Its Derivatives
Conventional Synthetic Approaches
Traditional methods for pyrimidine (B1678525) synthesis have long relied on the fundamental principles of condensation and cyclization, which remain relevant for their straightforwardness and utility in forming the core heterocyclic ring.
Condensation Reactions in Pyrimidinone Synthesis
The most classic and direct route to the pyrimidin-4-one ring system is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of substituted pyrimidinones (B12756618), a β-ketoester is a common starting material. The reaction proceeds via the formation of the pyrimidine ring through a cyclocondensation process. nih.gov This approach is versatile; for instance, using guanidine (B92328) as the nitrogen-containing component directly introduces an amino group at the C2 position of the pyrimidine ring. nih.gov
Another well-established method is the reaction of chalcones with urea (B33335) in the presence of a base like potassium hydroxide. ijres.org This condensation strategy, while effective, often requires reflux conditions and several hours to reach completion, with yields that can be moderate. ijres.org A more direct approach involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by an agent like trifluoromethanesulfonic anhydride, which facilitates annulation to the pyrimidine product in a single step. nih.gov
Cyclization Strategies for Pyrimidine Ring Formation
Cyclization is the pivotal step in forming the heterocyclic pyrimidine core. nih.gov In conventional methods, this ring-closing event is typically the final stage of a condensation sequence. For example, in the reaction between a β-ketoester and urea, an iminium intermediate is generated after an initial condensation. This intermediate then acts as an electrophile for the nucleophilic addition of the ketoester enol. The final ring closure occurs when the remaining amine group of the urea attacks the ketone carbonyl, followed by dehydration to yield the stable aromatic ring. organic-chemistry.org
The choice of reagents and conditions significantly influences the cyclization efficiency. Strong bases like sodium ethoxide are often required to facilitate the desired ring formation, especially for certain substituted precursors. nih.gov While effective, these conventional cyclization strategies can suffer from long reaction times and may require harsh conditions to drive the reaction to completion, with yields reported in the range of 54–78%. nih.gov
Advanced Synthetic Protocols
To overcome the limitations of conventional methods, chemists have developed advanced synthetic protocols that offer greater efficiency, diversity, and sustainability. These modern techniques include multicomponent reactions, tandem processes, and green chemistry approaches.
Multicomponent Reactions (MCRs) for Structural Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate chemical libraries. nih.govnih.gov The most famous MCR for this class of compounds is the Biginelli reaction, first reported in 1893. scispace.com This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones. organic-chemistry.orgwikipedia.org
The classic Biginelli reaction, however, often suffers from low yields and requires harsh conditions. scispace.com Modern variations have addressed these issues by employing a wide array of catalysts, including Lewis acids like indium(III) chloride and ytterbium(III) triflate, which can improve yields and shorten reaction times, even under solvent-free conditions. organic-chemistry.org The versatility of MCRs allows for significant structural diversity by simply varying the starting components. researchgate.net For instance, using different aldehydes, β-dicarbonyl compounds, and urea or thiourea (B124793) derivatives leads to a vast array of substituted pyrimidinones. researchgate.netopenacessjournal.com Researchers have even developed five-component cascade reactions that begin with a Biginelli reaction and proceed through a subsequent hetero-Diels-Alder reaction to create highly complex fused pyrimidine structures. frontiersin.org
Table 1: Examples of Catalysts Used in Biginelli and Related Multicomponent Reactions
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Sm(ClO₄)₃ | Aldehyde, 1,3-dicarbonyl, Urea/Thiourea | Ultrasound | High | nih.gov |
| CuCl₂ · 2H₂O | Aldehyde, 1,3-dicarbonyl, Urea/Thiourea | Solvent-free, "Grindstone" | High | scispace.comresearchgate.net |
| MgBr₂ | Aromatic aldehyde, Aliphatic amide, 1,3-dicarbonyl | Solvent-free | High | openacessjournal.com |
| Y(NO₃)₃ · 6H₂O | Aldehyde, β-ketoester, Urea | Solvent-free | High | nih.gov |
| In(OTf)₃ | Aldehyde, β-ketoester, Urea | Not specified | High | nih.gov |
| Ce(NO₃)₃ · 6H₂O | Aldehyde, β-ketoester, Urea | Solvent-free | High | nih.gov |
| Iridium Pincer Complex | Amidines, Alcohols | Catalytic | Up to 93% | nih.gov |
Tandem Knoevenagel–Michael Protocols in Pyrimidinone Synthesis
Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, offer a powerful strategy for complex molecule synthesis. A prominent example is the tandem Knoevenagel condensation followed by a Michael addition. This sequence is often employed for the synthesis of various heterocyclic systems, including those based on pyrimidines.
In a typical protocol for synthesizing fused pyrimidine derivatives, the process begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. nih.gov The resulting electron-deficient alkene (a Michael acceptor) is then subjected to a Michael addition by a nucleophile, such as 6-aminouracil. nih.govrsc.org This is followed by an intramolecular cyclization to furnish the final, complex heterocyclic product. nih.gov This strategy has been successfully applied to generate dihydrofuropyrido[2,3-d]pyrimidines in water, showcasing the potential for green reaction conditions. rsc.org The mechanism can also be reversed, with some syntheses proceeding through a Michael addition followed by cyclodehydration. youngin.com This tandem approach provides access to highly functionalized and fused pyrimidine systems that would be challenging to assemble through more traditional, stepwise methods. researchgate.net
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" protocols that minimize environmental impact. rasayanjournal.co.in These methods prioritize the use of safer solvents (like water), solvent-free conditions, reusable catalysts, and energy-efficient techniques. rasayanjournal.co.inresearchgate.net
Ultrasound and microwave irradiation have emerged as key technologies in the green synthesis of pyrimidinones. rasayanjournal.co.innih.gov Ultrasound-assisted synthesis promotes reactions through acoustic cavitation, often leading to milder conditions, significantly shorter reaction times, and higher yields compared to conventional heating. nih.govnih.govbeilstein-archives.org For example, ultrasound has been used to facilitate the Biginelli reaction, providing good yields in a fraction of the time required by traditional methods. nih.govnih.gov
Microwave-assisted synthesis is another powerful tool that accelerates reactions by directly heating polar molecules through dielectric loss. youtube.com This technique dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. ijres.orgrsc.orgrsc.orgnih.gov Many pyrimidine syntheses, including multicomponent reactions, have been adapted to microwave conditions, often under solvent-free "dry media" protocols, further enhancing their green credentials. openacessjournal.comnih.gov The use of water as a solvent, sometimes referred to as "on-water" synthesis, is another cornerstone of green pyrimidine synthesis, offering advantages in cost, safety, and environmental impact. researchgate.netacs.org
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrimidines
| Method | Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |
| Conventional | Reflux in Ethanol with KOH | 4 hours | 58-65% | Established method | ijres.org |
| Microwave | Solvent-free irradiation | Minutes | 79-85% | Rapid, high yield, pure product | ijres.org |
| Conventional | Base-catalyzed cyclization | > 1 hour | 54-78% | Standard procedure | nih.gov |
| Ultrasound | Na₂CO₃/NaOH/NaOEt | < 1 hour | ~70-80% | Fast, energy-efficient | nih.gov |
| Conventional | Reflux in DMF or Ethanol | 20 min - hours | 50-84% | Standard heating | rsc.org |
| Microwave | 180 °C | 20 minutes | 84% | Extremely rapid, efficient | rsc.org |
Mechanistic Elucidation of Synthetic Pathways
The formation of the pyrimidin-4-one core can be understood through several fundamental reaction mechanisms. While a single, universally applied pathway is not defined, key transformations in heterocyclic chemistry offer insight into its synthesis.
One plausible mechanism involves a tandem Knoevenagel–Michael reaction. In a related synthesis, the process is initiated by the condensation of a glyoxal (B1671930) derivative with a 1,3-dicarbonyl compound, such as a barbituric acid derivative, to form a Knoevenagel adduct. This is followed by a Michael addition of a suitable nucleophile, leading to the cyclized pyrimidine system. researchgate.net For the synthesis of 5-hydroxy-6-methyl-1H-pyrimidin-4-one, a potential pathway could involve the condensation of an activated acetic acid derivative (like ethyl acetoacetate) with a urea or amidine equivalent, followed by cyclization and subsequent oxidation or rearrangement to install the C5-hydroxyl group.
Another relevant mechanistic pathway involves radical substitution reactions. For instance, the functionalization of a pyrimidine ring to form uracil (B121893), a related pyrimidinone, can proceed through the radical substitution of a hydrogen atom with a hydroxyl radical. beilstein-journals.org This process typically involves the addition of the OH radical to the pyrimidine ring, followed by the elimination of a hydrogen atom. A subsequent tautomerization of the resulting hydroxypyrimidine can yield the more stable pyrimidin-4(1H)-one structure. beilstein-journals.org This suggests that direct oxidation of a pre-formed 6-methyl-1H-pyrimidin-4-one at the C5 position could be a viable route, likely proceeding through a radical or electrophilic mechanism.
Derivatization and Scaffold Functionalization of the this compound Core
The this compound nucleus serves as a valuable building block for the synthesis of a diverse range of more complex molecules. Its functional groups and ring positions offer multiple sites for chemical modification, enabling the creation of extensive analogue libraries.
Functionalization at Pyrimidine Ring Positions for Analogue Synthesis
The pyrimidine ring of the title compound presents several positions that can be targeted for functionalization to generate analogues. Electrophilic and nucleophilic substitution reactions, as well as cross-coupling methodologies, are commonly employed to modify the core structure.
Electrophilic substitution typically occurs at electron-rich positions of the heterocyclic ring. For related 1-(pyrimidin-4-yl)pyrazol-5-ol systems, electrophilic substitution of hydrogen has been shown to occur exclusively at the C4 atom of the pyrazole (B372694) ring. nih.gov For the this compound core, the electron-donating nature of the hydroxyl and methyl groups influences the reactivity of the ring, although direct electrophilic substitution on the pyrimidine ring can be challenging.
More commonly, functionalization is achieved by introducing substituents at the nitrogen or carbon atoms through various synthetic sequences. For example, N-alkylation at the N1 position can be readily achieved. Nucleophilic aromatic substitution (NAS) is a powerful tool for modifying pyrimidine rings, especially if a leaving group is present at the C2 or C4 (equivalent to C6) positions. nih.gov Furthermore, modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, or alkynyl groups at halogenated positions of the pyrimidine scaffold, significantly expanding the structural diversity of the resulting analogues. nih.gov
Table 1: Examples of Functionalization Reactions on Pyrimidine and Fused Pyrimidine Scaffolds
| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (NAS) | 5 and 7 (on pyrazolo[1,5-a]pyrimidine) | Aromatic amines, alkylamines, alkoxides | Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| Suzuki Coupling | 3 (on pyrazolo[1,5-a]pyrimidine) | Arylboronic acid, Pd catalyst | 3-Aryl-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Sonogashira Coupling | 5 (on pyrazolo[1,5-a]pyrimidine) | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Alkylation | N/A (on tetrahydropyrimidines) | Methyl iodide, pyridine (B92270) | 2-Methylthio-1,4-dihydropyrimidines | nih.gov |
Fusion with Other Heterocyclic Systems (e.g., Pyrazole, Thiazole (B1198619), Oxadiazole, Indole (B1671886), Imidazole)
Fusing the this compound core with other heterocyclic rings is a key strategy for creating novel chemical entities with distinct properties. This involves bifunctional derivatives of the pyrimidinone that can undergo cyclization reactions with appropriate partners.
Pyrazole: The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines is well-documented. nih.govnih.gov A common strategy involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound. nih.gov Alternatively, a pyrimidine derivative containing a hydrazine (B178648) or a related functional group at an adjacent position to a carbonyl or potential carbonyl group can undergo intramolecular cyclization to form the fused pyrazole ring. For instance, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from 5-aminopyrazole-4-carboxylic acid precursors. nih.gov
Thiazole: Thiazolo[3,2-a]pyrimidine derivatives are often prepared through the reaction of 2-aminothiazoles with Michael acceptors like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net A three-component reaction involving a thiourea, an α-haloketone, and an acetylenic ester also provides an efficient route to this fused system. researchgate.net This implies that a 2-thiopyrimidinone derivative or a 2-aminopyrimidinone could serve as a precursor for annulation with a C2-building block to form the thiazole ring.
Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is typically formed from carboxylic acid hydrazide precursors. nih.govnih.gov A pyrimidinone derivative bearing a carbohydrazide (B1668358) functional group can be cyclized with various reagents, such as carbon disulfide (followed by oxidation) or orthoesters, to yield a pyrimidinyl-1,3,4-oxadiazole. richmond.edu Another approach involves the reaction of the hydrazide with an acid chloride followed by dehydration using agents like phosphorus oxychloride. nih.gov
Indole: Indole-pyrimidine hybrids can be synthesized through several routes. One method involves a Biginelli-type condensation using indole-3-carbaldehyde, thiourea, and ethyl acetoacetate (B1235776) to form an indolyl-tetrahydropyrimidine, which can be further modified. organic-chemistry.org Another approach uses a pre-formed indole chloroenal intermediate which reacts with amidines to produce indole-appended pyrimidines. researchgate.net One-pot multistep synthetic methods have also been developed to efficiently generate these hybrid structures. researchgate.net
Imidazole (B134444): The synthesis of imidazo[1,2-a]pyrimidines is a prominent example of imidazole fusion. The classical Chichibabin reaction, involving the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone, is a widely used method. nih.gov Modern variations include multicomponent reactions and catalyst-driven processes that offer high efficiency and diversity. nih.gov For example, a three-component reaction of an aldehyde, an isocyanide, and an aminopyrimidine can yield the imidazo[1,2-a]pyrimidine (B1208166) scaffold.
Table 2: Synthetic Strategies for Fused Heterocyclic Systems
| Fused Heterocycle | Synthetic Approach | Key Precursors | Reference(s) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 5-Aminopyrazole, β-dicarbonyl compound | nih.gov |
| Thiazolo[3,2-a]pyrimidine | Michael Addition / Cyclization | 2-Aminothiazole, DMAD | researchgate.net |
| 1,3,4-Oxadiazole (linked) | Cyclodehydration | Pyrimidine-carbohydrazide, Dehydrating agent (e.g., POCl₃) | nih.gov |
| Indolyl-pyrimidine | Biginelli Reaction | Indole-3-carbaldehyde, Thiourea, β-ketoester | organic-chemistry.org |
Synthesis of Schiff Base Derivatives and Subsequent Transformations
The synthesis of Schiff bases (imines) from the pyrimidinone core requires the presence of a primary amino group. This is typically achieved by starting with an amino-substituted pyrimidinone or by introducing an amino group onto the scaffold, for example, at the C5 position via a suitable synthetic intermediate. The amino-pyrimidinone is then condensed with an aldehyde or ketone, often under acidic catalysis, to form the azomethine (-C=N-) linkage.
A variety of aldehydes can be used in this condensation, leading to a wide range of Schiff base derivatives with different substituents. For example, 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) has been condensed with various substituted aldehydes to prepare a series of Schiff base derivatives. richmond.edu
These Schiff bases are not merely final products but can serve as intermediates for further chemical transformations. The imine bond is susceptible to both reduction and cycloaddition reactions. Reduction of the C=N bond, typically with reducing agents like sodium borohydride, yields the corresponding secondary amines.
Furthermore, pyrimidine-hydrazones, which are structurally related to Schiff bases, can undergo cyclization reactions. For instance, indolyl-pyrimidine carbohydrazide can be reacted with aromatic aldehydes to form hydrazones. These intermediates can then be treated with reagents like thioglycolic acid to undergo cyclocondensation, affording fused heterocyclic systems such as thiazolidinones. organic-chemistry.org
Table 3: Synthesis and Transformation of Pyrimidine Schiff Base Derivatives
| Starting Material | Reagent(s) | Product Type | Transformation | Reference(s) |
|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Substituted Aldehydes, Acetic Acid | Schiff Base | N/A | richmond.edu |
| 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Aromatic Aldehydes | Hydrazone (Schiff Base analogue) | Cyclocondensation with thioglycolic acid to form thiazolidinone ring | organic-chemistry.org |
Biological Activities and Mechanistic Studies of 5 Hydroxy 6 Methyl 1h Pyrimidin 4 One and Its Derivatives
Enzyme Inhibition Studies (In Vitro)
Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA-II, hCA-IX)
Research into the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA II and the tumor-associated hCA IX, has identified various sulfonamide-based inhibitors. nih.govnih.gov Although direct studies on 5-hydroxy-6-methyl-1H-pyrimidin-4-one are not available, the development of selective hCA IX inhibitors often involves a "tail approach," where moieties are added to a primary scaffold to enhance binding affinity and selectivity. nih.gov For instance, ureido-substituted benzenesulfonamides have demonstrated selective and potent inhibition of hCA IX and hCA XII. nih.gov The search for isoform-selective inhibitors is crucial, as non-selective inhibition can lead to various side effects. nih.gov Glycomimetic-based sulfonamides have also been explored, with some showing strong and selective inhibition of specific hCA isoforms like hCA VII and hCA IX. nih.gov
Table 1: Inhibitory Activity of Selected Ureido-Substituted Benzenesulfonamides against hCA II and hCA IX-mimic
| Compound | hCA II Ki (nM) | hCA IX-mimic Ki (nM) |
|---|---|---|
| U-CH3 | 1765 | 7 |
| U-F | 960 | 45 |
| U-NO2 | 15 | 1 |
Data sourced from a study on ureido-substituted benzenesulfonamides. nih.gov
Urease Enzyme Inhibition
The investigation of urease inhibitors has revealed the potential of various heterocyclic compounds. A study on 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, which share a core structure with the subject compound, identified several potent urease inhibitors. nih.gov Many of these derivatives exhibited greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov The structure-activity relationship (SAR) studies indicated that substitutions on the aryl ring significantly influence the inhibitory activity. nih.gov Furthermore, molecular docking studies have been employed to understand the binding interactions of these dihydropyrimidinone derivatives with the active site of the urease enzyme. nih.govnih.gov
Table 2: Urease Inhibitory Activity of Selected 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one Derivatives
| Derivative (Aryl Substitution) | IC50 (µM) |
|---|---|
| 4-Chlorophenyl | 3.70 ± 0.5 |
| 3-Nitrophenyl | 4.12 ± 0.08 |
| 2,4-Dichlorophenyl | 5.21 ± 0.09 |
| 4-Nitrophenyl | 6.34 ± 0.12 |
Data represents a selection of derivatives from a broader study. nih.gov
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like hyperuricemia and gout. nih.govnih.gov While direct data on this compound is not available, studies on structurally related dihydropyrimidinones have shown them to be potential XO inhibitors. nih.gov For example, a series of ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were evaluated, with some compounds demonstrating good inhibitory activity. nih.gov The mode of inhibition for these compounds was found to be competitive, noncompetitive, or mixed. nih.gov Other pyrimidine (B1678525) derivatives have also been investigated as XO inhibitors. nih.gov
Table 3: Xanthine Oxidase Inhibitory Activity of Selected Dihydropyrimidinone Derivatives
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Ethyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 14.4 | Noncompetitive |
This table highlights a representative compound from a study on dihydropyrimidinones. nih.gov
Decaprenylphosphoryl-β-d-ribose 2′-Oxidase Inhibition
Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and a significant target for the development of new anti-tuberculosis drugs. strath.ac.uknih.govnih.govuniprot.org Research has led to the discovery of various DprE1 inhibitors, including a series of morpholino-pyrimidine derivatives. strath.ac.uknih.gov These inhibitors were identified through high-throughput screening and subsequently optimized to improve their physicochemical properties and potency. strath.ac.uknih.gov While no direct inhibitory data for this compound against DprE1 has been reported, the activity of other pyrimidine-based compounds underscores the potential of this scaffold in targeting the enzyme.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a metalloenzyme involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. nih.govescholarship.orgrsc.org The search for NAPE-PLD inhibitors has identified compounds with a quinazoline (B50416) sulfonamide structure. nih.govescholarship.orgrsc.org In the process of developing these inhibitors, various heterocyclic replacements were explored. A pyrimidine-containing derivative showed moderate inhibitory activity with an IC50 value of approximately 52 µM. escholarship.org This finding suggests that the pyrimidine scaffold can contribute to the inhibition of NAPE-PLD.
Table 4: NAPE-PLD Inhibitory Activity of a Pyrimidine Derivative
| Compound | IC50 (µM) |
|---|---|
| Pyrimidine Derivative | ~52 |
Data from a study on quinazoline sulfonamide-based NAPE-PLD inhibitors. escholarship.org
Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov While direct inhibition data for this compound against CDK1 and CDK2 is not available, numerous pyrimidine-based compounds have been developed as potent CDK inhibitors. For example, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective CDK2 inhibitors. nih.gov These compounds were developed from a high-throughput screening hit and showed excellent selectivity over other CDKs, including CDK1. nih.gov
Other Enzyme Targets
While certain enzyme families are common targets for pyrimidinone derivatives, research has identified a broader range of enzymatic interactions. Derivatives of the core pyrimidinone structure have been shown to inhibit several other key enzymes implicated in various pathological conditions.
Notably, a class of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b] uni.luacs.orgoxazin-7(8H)-one derivatives has demonstrated potent inhibitory activity against pan-tropomyosin receptor kinases (Trk), including TrkA, TrkB, and TrkC. nih.gov One prioritized compound, 11g , exhibited low nanomolar efficacy against these kinases and was also effective against drug-resistant mutants. nih.gov This highlights the potential of this scaffold in overcoming clinical resistance. nih.gov
Further investigation has identified thymidine (B127349) phosphorylase (TP) as another significant target. Dihydropyrimidone derivatives have been identified as potential inhibitors of this enzyme, which is over-expressed in many cancers and plays a role in angiogenesis. mdpi.com Similarly, derivatives of pyrido[1,2-a]pyrimidin-4-one have been developed as inhibitors of aldose reductase (ALR2), an enzyme linked to diabetic complications. researchgate.net
In the realm of cell division and cytoskeletal dynamics, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were found to be dual-targeting agents, inhibiting both tubulin and cell division cycle 5-like (CDC5L) protein, which are key components in mitosis. acs.org Additionally, though not a pyrimidinone, the structurally related 5-hydroxy-2-methyl-chroman-4-one was found to be a selective inhibitor of monoamine oxidase B (MAO-B), suggesting a potential avenue of exploration for pyrimidinone derivatives. nih.gov
| Derivative Class | Enzyme Target(s) | Key Findings | Reference |
|---|---|---|---|
| 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b] uni.luacs.orgoxazin-7(8H)-ones | Pan-Trk (TrkA, TrkB, TrkC) | Compound 11g showed IC50 values in the low nanomolar range and inhibited drug-resistant mutants. | nih.gov |
| Dihydropyrimidones | Thymidine Phosphorylase (TP) | Identified as potential inhibitors with a non-competitive mode of action. | mdpi.com |
| Pyrido[1,2-a]pyrimidin-4-ones | Aldose Reductase (ALR2) | Activity in the micromolar to submicromolar range. | researchgate.net |
| Diaryl-substituted pyrazolo[3,4-d]pyrimidines | Tubulin / CDC5L | Act as dual-targeting agents, inducing apoptosis and cell cycle arrest. | acs.org |
| 5-hydroxy-2-methyl-chroman-4-one (Related Scaffold) | Monoamine Oxidase B (MAO-B) | Showed ~4-fold selectivity for MAO-B over MAO-A. | nih.gov |
Mechanistic Investigations of Biological Activity (In Vitro)
Understanding the mechanisms through which these compounds exert their effects is crucial. In vitro studies have provided insights into their interference with critical cellular pathways, their impact on cellular redox balance, and the specific nature of their interactions with protein targets.
Interference with DNA and RNA Synthesis Pathways
The inhibition of thymidine phosphorylase by dihydropyrimidone derivatives directly implicates these compounds in the modulation of nucleoside metabolism. mdpi.com Thymidine phosphorylase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. mdpi.com By inhibiting this enzyme, these derivatives can disrupt the cellular pool of nucleosides available for DNA synthesis and repair. Furthermore, some pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis and sub-G1 cell cycle arrest in cancer cells, cellular events that are intricately linked to the integrity of DNA and the regulation of its synthesis. acs.org
Induction of Oxidative Stress in Cellular Models
The interaction of pyrimidinone derivatives with cellular redox systems is complex, with some compounds exhibiting antioxidant properties while others induce oxidative stress. Certain pyrazolo[3,4-d]pyrimidine derivatives were found to elevate intracellular levels of reactive oxygen species (ROS) in cancer cells, contributing to their apoptotic effects. acs.org The accumulation of ROS can lead to changes in mitochondrial membrane permeability, a key step in initiating apoptosis. mdpi.com
Conversely, many pyrimidine derivatives have been investigated for their antioxidant potential. researchgate.net Pyrido[1,2-a]pyrimidin-4-one derivatives, for example, displayed significant antioxidant properties, which are often attributed to the presence of phenol (B47542) or catechol moieties capable of scavenging free radicals. researchgate.net The antioxidant mechanism for some related heterocyclic compounds, such as quinolines, is thought to involve the chelation of metal ions like Fe(II) and Fe(III), which prevents the formation of free radicals via the Fenton reaction. nih.gov
Protein-Ligand Binding Interactions
The binding of a ligand to its protein target is governed by a variety of non-covalent interactions. Hydrogen bonds are particularly critical. The regulation of molecular interactions often occurs through a donor-acceptor pairing mechanism that minimizes competition with surrounding water molecules. nih.gov Ligand binding affinity is enhanced when both the donor and acceptor on the protein and ligand, respectively, have hydrogen-bonding capabilities that are either significantly stronger or weaker than water. nih.gov
Molecular docking studies of dihydropyrimidone derivatives with thymidine phosphorylase support the kinetic data, suggesting that these compounds bind well within a predicted allosteric site, distinct from the catalytic active site. mdpi.com In other complex enzyme systems, inhibitors may require binding to two separate sites on the enzyme to achieve complete inhibition, a concept supported by the appearance of sigmoidal titration curves in kinetic assays. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds into more potent and selective agents. For pyrimidine derivatives, several key structural features have been identified that influence their biological activity.
Analysis of various pyridine (B92270) and pyrimidine derivatives has shown that the presence and position of certain functional groups are crucial for antiproliferative activity. nih.gov Specifically, hydroxyl (-OH) and carbonyl (-C=O) groups are often found to enhance biological effects. nih.gov For pyrido[1,2-a]pyrimidin-4-one derivatives that inhibit aldose reductase, the presence of phenol or catechol hydroxyls was demonstrated to be essential for pharmacophoric recognition by the enzyme. researchgate.net Methylation of these hydroxyl groups resulted in inactive or significantly less active compounds. researchgate.net
Conversely, the introduction of halogen atoms or bulky functional groups can lead to lower antiproliferative activity. nih.gov SAR studies on pyrazolo[3,4-d]pyrimidine derivatives revealed that small substituents on an attached phenyl ring are preferable for potent activity. acs.org These findings collectively underscore the importance of specific, targeted modifications to the pyrimidinone scaffold to achieve desired biological outcomes.
| Structural Feature/Modification | Impact on Activity | Compound Class/Target | Reference |
|---|---|---|---|
| Presence of -OH and -C=O groups | Enhances antiproliferative activity | Pyridine/Pyrimidine derivatives | nih.gov |
| Presence of phenol or catechol hydroxyls | Essential for enzyme recognition | Pyrido[1,2-a]pyrimidin-4-ones / Aldose Reductase | researchgate.net |
| Presence of halogen atoms or bulky groups | Decreases antiproliferative activity | Pyridine derivatives | nih.gov |
| Small substituents on phenyl ring | Beneficial for antiproliferative activity | Pyrazolo[3,4-d]pyrimidines | acs.org |
| Methylation of phenol/catechol hydroxyls | Leads to inactive or scarcely active compounds | Pyrido[1,2-a]pyrimidin-4-ones / Aldose Reductase | researchgate.net |
Impact of Substituent Groups on Biological Potency
The biological potency of derivatives of this compound is significantly influenced by the nature and position of substituent groups on the pyrimidine ring. nih.govacs.org Structure-activity relationship (SAR) studies on related pyrimidine and fused pyrimidine systems have provided valuable insights into how modifications can modulate biological activity.
The introduction of different substituents can affect various molecular properties such as electronic distribution, lipophilicity, and steric bulk, which in turn dictates the compound's interaction with its biological target. nih.gov For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, which are isomeric to pyrimidin-4-ones, substitutions at various positions on the fused ring system were shown to significantly influence their antiproliferative activities. acs.org It was observed that a primary amino group at the C4-position was preferable for activity, and introducing alkyl groups onto this amino functionality led to a decrease in potency. acs.org Furthermore, the nature of the aromatic fragment at the C6-position was also critical, with 3-hydroxy-4-methoxyphenyl or 1-methylindole (B147185) moieties being optimal. acs.org Small substituents on the phenyl ring were generally preferred, highlighting the sensitivity of the binding pocket to steric hindrance. acs.orgacs.org
The following table summarizes the observed impact of various substituents on the biological potency of pyrimidine derivatives from different studies.
| Compound Series | Substituent Modification | Impact on Biological Potency | Reference |
| Pyrazolo[3,4-d]pyrimidines | Primary amino group at C4 | Preferred for antiproliferative activity | acs.org |
| Pyrazolo[3,4-d]pyrimidines | Alkylation of C4-amino group | Decreased antiproliferative activity | acs.org |
| Pyrazolo[3,4-d]pyrimidines | 3-hydroxy-4-methoxyphenyl at C6 | Optimal for antiproliferative activity | acs.org |
| Pyrazolo[3,4-d]pyrimidines | 1-methylindole at C6 | Optimal for antiproliferative activity | acs.org |
| Pyrazolo[3,4-d]pyrimidines | Small substituents on the C6-phenyl ring | Generally preferred for activity | acs.orgacs.org |
| Halogenated benzofurans | Introduction of bromine and methoxy (B1213986) groups | Enhanced pro-oxidative and pro-apoptotic properties | nih.gov |
| 2,3,4,5-tetrahydro-1H-2-benzazepines | Introduction of a 3-alkyl substituent | Decreased PNMT inhibitory activity and α2-adrenoceptor affinity | nih.gov |
| 2,3,4,5-tetrahydro-1H-2-benzazepines | 8-Nitro substituent | Potent PNMT inhibition with increased selectivity | nih.gov |
These findings, while not all directly on this compound, provide a rational basis for the design of more potent and selective analogs by strategically modifying the substituent groups on the pyrimidinone core.
Conformational Features and Their Role in Activity
A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed the existence of two conformational polymorphs, designated as α and β. mdpi.com Although the molecules in both forms were chemically identical, they adopted different conformations in the crystal lattice, leading to distinct molecular packing patterns. mdpi.com This highlights that even subtle changes in the solid-state conformation can occur, which could have implications for solubility and bioavailability. Geometry-optimization calculations indicated that the different conformations were a result of the demands of molecular packing. mdpi.com
In the context of pyrimidinylthiobenzoates, two distinct conformations, termed conformation-L and conformation-R, were possible due to the symmetry of the 4,6-dimethoxypyrimidyl group. nih.gov Through a combination of 3D-QSAR modeling and molecular docking, it was determined that conformation-R was the bioactive conformation, demonstrating that only one of the possible spatial arrangements was responsible for the observed herbicidal activity. nih.gov This underscores the importance of identifying the correct bioactive conformation for rational drug design.
The analysis of bioactive conformations allows for a deeper understanding of the structure-activity relationships and aids in the design of new molecules with improved potency and selectivity.
Bioisosterism and Pharmacophore Design in Pyrimidinone Series
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize drug-like properties. drughunter.com In the context of the pyrimidinone series, bioisosteric replacements can be employed to enhance potency, improve metabolic stability, and reduce toxicity.
For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, bioisosteric modifications of a triazolopyrimidine core were explored. nih.gov Replacing the triazolopyrimidine with a triazolo[1,5-a]pyridine resulted in a significant reduction in binding affinity, indicating the crucial role of the pyrimidine nitrogen atoms for activity. nih.gov Similarly, the substitution of the core with pyrazolo-[1,5-a]pyrimidine also led to decreased activity, emphasizing the importance of the specific arrangement of nitrogen atoms in the heterocyclic system. nih.gov
Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.net A pharmacophore model can be used as a query to screen large compound libraries to identify new potential drug candidates. ijrpr.com For pyrimidine derivatives, pharmacophore models have been successfully used to guide the design of novel inhibitors. In a study on pyrazolo[3,4-d]pyrimidine derivatives, a shared pharmacophore model was identified among a series of active compounds, and modifications based on this model led to the discovery of potent antitumor agents. acs.org
The key steps in pharmacophore modeling and its application in the pyrimidinone series include:
Identification of a set of active compounds: A group of molecules with known biological activity against a specific target is selected.
Generation of a pharmacophore model: The common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement are identified to create a 3D model.
Validation of the model: The model's ability to distinguish between active and inactive compounds is tested.
Virtual screening: The validated pharmacophore model is used to search databases of chemical compounds to find new molecules that match the pharmacophore query. researchgate.netijrpr.com
Through the synergistic use of bioisosterism and pharmacophore modeling, the pyrimidinone scaffold can be rationally modified to develop new therapeutic agents with improved pharmacological profiles.
Role as a Chemical Scaffold in Drug Discovery and Development
The this compound core serves as a valuable chemical scaffold in drug discovery, providing a versatile platform for the synthesis of a wide range of biologically active compounds.
Precursor for Diverse Biologically Active Compounds
The this compound structure can be chemically modified at various positions to generate a library of derivatives with diverse pharmacological properties. For example, the reduction of 4-arylamine-6-methyl-2-phenyl-5-pyrimidine carboxylic acid and its esters, as well as 5,7-dihydrofuro(3,4-d)pyrimidines, has led to the synthesis of 4-arylamine-6-methyl-2-phenyl-5-hydroxymethylpyrimidines, which have demonstrated strong immunomodulatory and cytostatic properties. nih.gov
Applications in Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral)
Pyrimidine derivatives have a long history as effective antimicrobial agents. nih.gov The this compound scaffold and its derivatives have been investigated for their potential to combat various microbial infections.
Studies on different pyrimidine derivatives have demonstrated their activity against a range of bacteria and fungi. For example, certain pyrimidine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In a study of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, modification at the 3-position with acetamide (B32628) and 1,2,4-oxadiazol-5-ylmethyl substituents resulted in compounds with significant antimicrobial activity. researchgate.net
The following table presents a selection of pyrimidine derivatives and their reported antimicrobial activities.
| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference |
| 3-Methylpyrimidine compounds | Bacteria and Fungi | Antimicrobial and antifungal activity | nih.gov |
| 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives | Bacteria and Fungi | Some derivatives showed antibacterial and antifungal activity | nih.gov |
| 4-Amino-8-methylquinolines (structurally related) | Gram-positive and Gram-negative bacteria | Slight antibacterial activity | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Bacteria | Antimicrobial activity | researchgate.net |
| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal activity | sciencescholar.us |
| Naphthyridine derivatives (structurally related) | Various bacteria | Broad-spectrum antibacterial activity | nih.gov |
These findings highlight the potential of the this compound scaffold as a basis for the development of new antimicrobial agents.
Applications in Anticancer Research
The pyrimidine nucleus is a cornerstone in the development of anticancer drugs. nih.gov Derivatives of this compound have been explored for their potential as antiproliferative and cytotoxic agents against various cancer cell lines.
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells, such as DNA synthesis, cell cycle progression, and signal transduction pathways. acs.orgnih.gov For instance, a series of 5-hydroxymethylpyrimidine derivatives were evaluated for their cytotoxic properties against several cancer cell lines, including HeLa, HepaRG, and Caco-2. nih.gov It was found that derivatives with bulky substituents exhibited better anticancer properties. nih.gov
In another study, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were designed and synthesized, showing potent in vitro antitumor activity. acs.org Some of these compounds were found to induce cell cycle arrest and apoptosis in cancer cells. acs.org The introduction of a 3-nitrophenyl derivative in a series of pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazines showed potent antiproliferative activity against pancreatic cancer cells. acs.org
The table below summarizes the anticancer activities of some pyrimidine derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |
| 5-Hydroxymethylpyrimidine derivatives | HeLa, HepaRG, Caco-2, AGS, A172 | Moderate anticancer properties, with bulky constituents showing better activity | nih.gov |
| 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (structurally related) | MDA-MB-435 melanoma | Highly selective and potent inhibitory activity | nih.gov |
| Pyrimido[5,4-e] nih.govmdpi.comnih.govtriazines and pyrazolopyrimidines | Human lung carcinoma (A549) | Good cytotoxic activity, with some compounds showing high potency | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | A549, MCF7, LoVo, HT29 | Cytotoxic activity and inhibition of P-glycoprotein | nih.gov |
| Diaryl-substituted pyrazolo[3,4-d]pyrimidines | HeLa, HCT116, A2780, A549, H295R | Potent in vitro antitumor activity, induction of cell cycle arrest and apoptosis | acs.org |
| Pyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives | Panc-1, PC3, MDA-MB-231 | Antiproliferative activity, with the 3-nitrophenyl derivative being most potent | acs.org |
The diverse mechanisms of action and the amenability of the pyrimidine scaffold to chemical modification make this compound and its derivatives a promising area for the discovery of novel anticancer agents.
Other Therapeutic Areas (e.g., Anti-inflammatory, Anti-diabetic, Antitubercular)
Derivatives of the this compound scaffold have been investigated for a range of other therapeutic applications, demonstrating notable activities in the fields of anti-inflammatory, anti-diabetic, and antitubercular research. These explorations highlight the versatility of the pyrimidinone core in the design of novel therapeutic agents.
Anti-inflammatory Activity
A number of pyrimidine derivatives have been identified as potential anti-inflammatory agents, primarily through their action as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of the inflammatory response.
One study focused on pyrimidine derivatives L1 and L2, which demonstrated selective inhibition of the COX-2 isoform over COX-1. Their inhibitory potency against COX-2 was found to be comparable to the well-known anti-inflammatory drug, meloxicam. Molecular docking studies suggest that these compounds bind effectively within the active site of the COX-2 enzyme.
Another area of investigation involves pyrazolopyrimidine derivatives. Compounds such as 8a , 10c , and 13c have shown significant and selective inhibitory activity against COX-2, with inhibition percentages of 79.6%, 78.7%, and 78.9% respectively, at a concentration of 2 µM. These compounds also exhibited significant anti-inflammatory and analgesic effects in in-vivo models. Furthermore, some pyrazolopyrimidine derivatives have been found to be dual inhibitors of both COX enzymes and inducible nitric oxide synthase (iNOS), another important inflammatory mediator.
Additionally, N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have been synthesized and shown to possess high analgesic and anti-inflammatory activities in preclinical studies, suggesting their potential as non-steroidal anti-inflammatory drugs.
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | Target | Activity | Source |
| Pyrimidine derivative L1 | COX-2 | High selectivity, comparable to meloxicam | |
| Pyrimidine derivative L2 | COX-2 | High selectivity, comparable to meloxicam | |
| Pyrazolopyrimidine 8a | COX-2 | 79.6% inhibition at 2 µM | |
| Pyrazolopyrimidine 10c | COX-2 | 78.7% inhibition at 2 µM | |
| Pyrazolopyrimidine 13c | COX-2 | 78.9% inhibition at 2 µM | |
| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Inflammation | High analgesic and anti-inflammatory activity |
Anti-diabetic Activity
The potential of pyrimidine derivatives in the management of diabetes has been explored, with a primary focus on the inhibition of α-glucosidase. This enzyme is crucial for the digestion of carbohydrates, and its inhibition can help to control post-prandial blood glucose levels.
A series of pyrimidine-fused derivatives have been synthesized and shown to be selective inhibitors of α-glucosidase over α-amylase. This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with dual inhibition. The pyrimidine-fused heterocycle core was found to be a key determinant of their inhibitory activity.
In another study, 3-amino-2,4-diarylbenzoimidazo[1,2-a]pyrimidine derivatives exhibited good to excellent inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with IC50 values ranging from 16.4 to 297.0 µM, which were significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 750.0 µM). The compound 3k , with 4-chloro substitutions on both the 2- and 4-phenyl rings, was the most potent, with an IC50 of 16.4 µM.
Furthermore, thiazolopyrimidine derivatives have been recognized for their anti-diabetic potential. In a study on neonatal streptozotocin-induced diabetic rats, pyrimido[1,6-a]pyrimidine derivatives 4 and 5 demonstrated a significant reduction in serum glucose levels. Histopathological studies also revealed that these compounds reduced degenerative changes in the liver and kidneys of the diabetic rats.
Table 2: Anti-diabetic Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target | Key Findings | Source |
| Pyrimidine-fused derivatives | α-glucosidase | Selective inhibition over α-amylase. | |
| 3-amino-2,4-diarylbenzoimidazo[1,2-a]pyrimidine 3k | Saccharomyces cerevisiae α-glucosidase | IC50 = 16.4 µM | |
| Pyrimido[1,6-a]pyrimidine 4 | Diabetes (in vivo) | Significant reduction in serum glucose levels. | |
| Pyrimido[1,6-a]pyrimidine 5 | Diabetes (in vivo) | Significant reduction in serum glucose levels. |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and pyrimidine derivatives have emerged as a promising class of compounds.
A comprehensive structure-activity relationship study based on the novel antitubercular compound LPX-16j highlighted the crucial role of the central pyrimidine ring for its activity. A representative derivative, 5a , showed potent activity against H37Ra, H37Rv, and clinical drug-resistant tuberculosis strains with a minimum inhibitory concentration (MIC) of 0.5–1.0 μg/mL. Mechanistic studies suggested that the protein kinase PknB could be a target for this compound.
Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), an important enzyme in the respiratory chain of M. tuberculosis. The compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was particularly active, with ATP IC50 values ranging from 6 to 18 μM against different mycobacterial strains when tested in the presence of a cytochrome bcc:aa3 inhibitor.
Furthermore, benzothiazole-pyrimidine hybrids have been designed and synthesized, showing significant activity against both drug-sensitive and drug-resistant M. tuberculosis strains. Compounds 5c and 15 from this series were highly active, with MIC values of 0.24–0.98 µg/mL against the sensitive strain and also demonstrated good activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 3: Antitubercular Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Organism/Enzyme | Activity (MIC/IC50) | Source |
| Derivative 5a | M. tuberculosis (H37Ra, H37Rv, DR-TB) | MIC = 0.5–1.0 μg/mL | |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | M. bovis BCG, M. tuberculosis H37Rv, N0145 (Cyt-bd) | ATP IC50 = 6–18 μM | |
| Benzothiazole-pyrimidine hybrid 5c | M. tuberculosis (sensitive, MDR, XDR) | MIC = 0.24–0.98 µg/mL (sensitive) | |
| Benzothiazole-pyrimidine hybrid 15 | M. tuberculosis (sensitive, MDR, XDR) | MIC = 0.24–0.98 µg/mL (sensitive) |
Future Research Directions and Translational Perspectives
Exploration of Novel and Greener Synthetic Routes for Pyrimidinone Analogues
The advancement of pyrimidinone-based drug candidates is intrinsically linked to the development of efficient, sustainable, and versatile synthetic methodologies. Future research should prioritize the exploration of novel and greener synthetic routes to access a diverse library of analogues based on the 5-hydroxy-6-methyl-1H-pyrimidin-4-one scaffold.
Current synthetic strategies for pyrimidine (B1678525) derivatives often rely on multi-step procedures that can be time-consuming and generate significant chemical waste. researchgate.net Greener approaches, such as one-pot multicomponent reactions, are highly desirable. researchgate.netrsc.org These methods offer numerous advantages, including reduced reaction times, lower energy consumption, and the use of more environmentally benign solvents like water or bio-derived solvents. researchgate.netmdpi.com Microwave-assisted and ultrasound-mediated syntheses have also emerged as powerful tools for accelerating the synthesis of nitrogen heterocycles, often leading to higher yields and purer products. rsc.orgmdpi.com
Furthermore, the use of novel catalytic systems, such as silver-based catalysts or solid-supported catalysts, can enhance the efficiency and selectivity of these reactions. rsc.org The development of such protocols for the synthesis of this compound analogues would not only be more environmentally responsible but would also facilitate the rapid generation of a diverse chemical library for biological screening.
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Pyrimidine Analogues
| Feature | Conventional Synthesis | Greener Synthesis |
| Reaction Steps | Often multi-step | Frequently one-pot |
| Solvents | Often hazardous organic solvents | Water, bio-derived solvents, or solvent-free |
| Energy Input | Typically requires prolonged heating | Can be accelerated by microwave or ultrasound |
| Byproducts | Can generate significant waste | Aims for higher atom economy and benign byproducts |
| Catalysts | May use stoichiometric and toxic reagents | Employs recyclable or non-toxic catalysts |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. For this compound and its derivatives, advanced computational modeling can provide profound insights into their potential mechanisms of action and guide the design of more potent and selective analogues.
Techniques such as molecular docking can be employed to predict the binding modes of these compounds within the active sites of various biological targets. This can help in identifying potential protein-ligand interactions and in understanding the structural basis of their activity. Furthermore, quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the pyrimidinone derivatives and their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. mdpi.com
Beyond static modeling, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. These computational approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline.
Identification of New Biological Targets and Elucidation of their Mechanisms of Action
A critical avenue for future research is the identification of novel biological targets for this compound and its derivatives, along with a thorough elucidation of their mechanisms of action. The pyrimidine scaffold is a known "privileged structure," meaning it can interact with a wide range of biological targets. nih.gov
Recent studies on various pyrimidine derivatives have revealed their potential as inhibitors of key enzymes implicated in diseases such as cancer and viral infections. For instance, pyrimidine analogues have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. mdpi.com Other potential targets include topoisomerases and various kinases involved in signal transduction pathways. mdpi.com
Phenotypic screening of a library of this compound analogues against a panel of cancer cell lines or viral assays could reveal unexpected biological activities. Once a hit is identified, target deconvolution studies, using techniques such as chemical proteomics or genetic approaches, would be essential to pinpoint the specific molecular target. A detailed understanding of the mechanism of action is crucial for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.
Design and Synthesis of Next-Generation Pyrimidinone Derivatives with Enhanced Specificity
Building upon the knowledge gained from synthetic, computational, and biological studies, the ultimate goal is to design and synthesize next-generation pyrimidinone derivatives with enhanced specificity and therapeutic potential. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, providing a systematic understanding of how different substituents on the this compound core influence biological activity. nih.gov
One promising strategy is the concept of molecular hybridization, where the pyrimidinone scaffold is combined with other known pharmacophores to create hybrid molecules with dual or multi-target activity. mdpi.com This approach can lead to compounds with improved potency and the ability to overcome drug resistance.
Furthermore, the introduction of specific functional groups can be used to fine-tune the physicochemical properties of the compounds, such as solubility and metabolic stability, which are critical for their development as drug candidates. The strategic placement of substituents can also enhance the selectivity of the compounds for their intended biological target, thereby minimizing off-target effects and potential toxicity. The iterative cycle of design, synthesis, and biological evaluation, guided by computational insights, will be key to developing this compound-based compounds into clinically viable therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-hydroxy-6-methyl-1H-pyrimidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as cyclocondensation of substituted urea or thiourea derivatives with β-keto esters. For example, Scheme IV/V in outlines similar pyrimidinone syntheses using ethanol as a solvent and acid/base catalysts. Yield optimization requires precise temperature control (80–100°C) and inert atmospheres to prevent oxidation. Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify the hydroxyl (-OH) and methyl (-CH) groups (δ ~12 ppm for OH, δ ~2.1 ppm for CH) and LC-MS for molecular ion detection (m/z ~154).
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) resolves impurities, while TGA/DSC evaluates thermal stability up to 200°C .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm) and quantify degradation products using LC-MS. highlights oxidation as a key degradation pathway, necessitating argon-purged storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions. For example:
- Enzyme Inhibition : Compare IC values using standardized kinase assays (e.g., ADP-Glo™) under identical ATP concentrations (1 mM).
- Cell-Based Studies : Control for cell line-specific metabolism (e.g., HepG2 vs. HEK293) and use siRNA knockdowns to confirm target specificity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at positions 2 and 6 (e.g., halogens, alkyl groups) and evaluate their effects on solubility (logP) via shake-flask methods.
- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) to prioritize high-affinity analogs. emphasizes piperidine-linked pyrimidines for enhanced binding .
Q. What methodologies address low solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Formulation Optimization : Use solid dispersion techniques with polyvinylpyrrolidone (PVP K30) to improve aqueous solubility.
- Pharmacokinetic Profiling : Administer radiolabeled C-compound in rodent models and quantify plasma exposure via scintillation counting. highlights hepatic first-pass metabolism as a limiting factor .
Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways in treated vs. untreated cells.
- In Vivo Models : Use CRISPR-edited zebrafish to assess developmental toxicity and target engagement. underscores iterative hypothesis testing to refine mechanistic insights .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate EC values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For outliers, apply Grubbs’ test (α = 0.05) and validate via replicate experiments .
Q. How should researchers handle conflicting crystallographic vs. computational structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
